molecular formula C20H15ClN2O5 B3639369 N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3639369
M. Wt: 398.8 g/mol
InChI Key: AGRCDMGYDPGMEF-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a methoxy group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c1-27-19-11-2-13(12-18(19)23(25)26)20(24)22-15-5-9-17(10-6-15)28-16-7-3-14(21)4-8-16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRCDMGYDPGMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with a suitable phenyl halide under basic conditions to form the chlorophenoxy intermediate.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Methoxylation: The nitrated intermediate is reacted with methanol in the presence of a base to introduce the methoxy group.

    Amidation: Finally, the compound is subjected to amidation with an appropriate amine to form the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and strong acids or bases for hydrolysis.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins . This inhibition can lead to reduced inflammation and tumor growth. The compound may also interact with other proteins and pathways involved in cell signaling and apoptosis.

Comparison with Similar Compounds

N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide

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